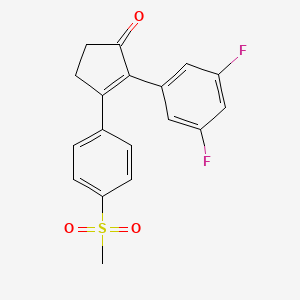
维拉卡兰
概述
描述
Vernakalant is a class III antiarrhythmic drug primarily used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm. It is marketed under the brand name Brinavess and is administered intravenously. Vernakalant is known for its atrial-selective properties, making it effective in treating atrial fibrillation without significantly affecting the ventricles .
科学研究应用
Vernakalant is extensively used in scientific research, particularly in the field of cardiology. Its primary application is in the pharmacological cardioversion of atrial fibrillation. Clinical trials and studies have demonstrated its efficacy in rapidly restoring sinus rhythm in patients with recent-onset atrial fibrillation. Vernakalant is also used in research to understand the mechanisms of atrial fibrillation and to develop new antiarrhythmic drugs .
作用机制
Vernakalant exerts its effects by blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner. It also inhibits late sodium current, which affects intra-atrial conduction. Additionally, Vernakalant blocks atria-specific potassium currents, including the ultra-rapid delayed rectifier and acetylcholine-dependent potassium currents. This blockade prolongs the refractory period and enhances atrial refractoriness, making it effective in converting atrial fibrillation to sinus rhythm .
安全和危害
Vernakalant is contraindicated in a number of heart conditions: severe aortic stenosis, low blood pressure (systolic pressure under 100 mmHg), heart failure (NYHA class III–IV), prolonged QT time, severe bradycardia (slow heart rate), sinus node dysfunction, second or third-degree atrioventricular block, and acute coronary syndrome including heart attack . The most common adverse effects in studies were dysgeusia (taste disturbance, in 18% of patients), sneezing (13%) and paraesthesia (abnormal skin sensations, 7%); they were transient and rarely led to an abortion of the treatment .
未来方向
Vernakalant is currently being evaluated by the Food and Drug Administration (FDA) for the termination of atrial fibrillation . It appears to offer an effective and safe approach to the rapid conversion of recent-onset AF to normal sinus rhythm . It should be a first-line option for the pharmacological cardioversion of patients with haemodynamically stable recent-onset AF without severe structural heart disease .
生化分析
Biochemical Properties
Vernakalant plays a crucial role in biochemical reactions by interacting with various ion channels and proteins in the heart. It blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits the late sodium current (INa), which affects intra-atrial conduction . Vernakalant also blocks atria-specific potassium currents, including the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents, thereby prolonging the refractory period . These interactions are essential for its antiarrhythmic properties.
Cellular Effects
Vernakalant exerts significant effects on various types of cells and cellular processes, particularly in the heart. It influences cell function by blocking sodium and potassium ion channels, which are critical for the generation and propagation of action potentials in cardiac cells . This blockade results in the prolongation of the refractory period and the stabilization of atrial myocytes, thereby preventing abnormal electrical activity that leads to atrial fibrillation . Vernakalant also affects cell signaling pathways and gene expression related to ion channel regulation and cardiac rhythm maintenance .
Molecular Mechanism
The molecular mechanism of Vernakalant involves its interaction with ion channels and other biomolecules in the heart. Vernakalant blocks atrial voltage-gated sodium channels and inhibits the late sodium current (INa), which reduces intra-atrial conduction . It also blocks atria-specific potassium currents, including the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents, prolonging the refractory period . These actions result in the stabilization of atrial myocytes and the prevention of abnormal electrical activity that leads to atrial fibrillation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vernakalant change over time. Vernakalant has been shown to rapidly convert atrial fibrillation to sinus rhythm within minutes of administration . Its stability and degradation have been studied, with a half-life of approximately 3-5.5 hours . Long-term effects on cellular function have been observed, including the maintenance of sinus rhythm and the prevention of atrial fibrillation recurrence . Vernakalant’s temporal effects are crucial for its efficacy in clinical settings.
Dosage Effects in Animal Models
The effects of Vernakalant vary with different dosages in animal models. Studies have shown that Vernakalant dose-dependently prolongs the atrial refractory period and stabilizes atrial myocytes . At higher doses, Vernakalant can cause significant prolongation of myocardial repolarization without inducing proarrhythmia . Toxic or adverse effects at high doses have been observed, including hypotension and bradycardia . These dosage effects are essential for determining the optimal therapeutic window for Vernakalant.
Metabolic Pathways
Vernakalant is primarily metabolized by the enzyme CYP2D6, with O-demethylation being the main metabolic pathway in extensive metabolizers . In poor metabolizers, glucuronidation is the primary metabolic pathway . Vernakalant’s metabolism can be affected by other drugs that inhibit or induce CYP2D6, potentially altering its efficacy and safety profile . Understanding these metabolic pathways is crucial for optimizing Vernakalant’s therapeutic use.
Transport and Distribution
Vernakalant is transported and distributed within cells and tissues through various mechanisms. It has a low protein binding affinity and is primarily distributed in the extracellular fluid . Vernakalant’s transport is mediated by voltage-gated ion channels, which facilitate its movement across cell membranes . Its distribution within the heart is critical for its antiarrhythmic effects, as it needs to reach and interact with specific ion channels to exert its therapeutic action .
Subcellular Localization
The subcellular localization of Vernakalant is primarily within the cardiac myocytes, where it interacts with ion channels on the cell membrane . Vernakalant’s activity is influenced by its localization, as it needs to be in close proximity to the ion channels it targets . Post-translational modifications and targeting signals may also play a role in directing Vernakalant to specific compartments within the cardiac cells . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic use.
准备方法
The preparation of Vernakalant hydrochloride involves several steps, including selective amino protection, nucleophilic addition, nucleophilic substitution, deprotection, cyclization, reduction, and salt formation. The process starts with the compound (1R,2R)-2-(3,4-dimethoxyphenethyloxy)cyclohexylamine, which undergoes a series of reactions to form Vernakalant hydrochloride. The method is designed to be simple, mild, and suitable for industrial production .
化学反应分析
Vernakalant undergoes various chemical reactions, including:
Oxidation: Vernakalant can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Vernakalant can participate in nucleophilic substitution reactions, particularly during its synthesis. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
相似化合物的比较
Vernakalant is often compared with other antiarrhythmic drugs such as amiodarone and ibutilide. While all three drugs are used for the conversion of atrial fibrillation, Vernakalant is unique in its atrial-selective properties, which reduce the risk of ventricular arrhythmias. Studies have shown that Vernakalant has a similar efficacy to amiodarone and ibutilide but offers a faster conversion time and fewer side effects .
Similar Compounds:
Amiodarone: A class III antiarrhythmic drug used for various types of arrhythmias.
Ibutilide: Another class III antiarrhythmic drug specifically used for the conversion of atrial fibrillation and atrial flutter.
属性
IUPAC Name |
(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3/t16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHQKCBVWWUUKN-KZNAEPCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229659 | |
| Record name | Vernakalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vernakalant blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa)which confers its effect on intra-atrial conduction. This current blockade enhance and onset of drug action accelerates in higher heart rate as the affinity of vernakalant for INa also increases. Its binding offset is quick once the heart rate slows. It also blocks Kv 1.5 channel and its early activating potassium channels (IKur) and inhibits acetylcholine-activated potassium channels (IKAch), which are specific to the atrium and cause prolongation of atrial refractoriness. Vernakalant also blocks Kv4.3 channel and its cardiac transient outward potassium current (Ito), which is involved more with atrial than ventricular refractoriness. Vernakalant minimally blocks hERG channels and its rapidly activating/delayed rectifying potassium current (IKr) which accounts for mild QT prolongation. QRS widening due to INa blockade also contributes to QT prolongation. | |
| Record name | Vernakalant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
794466-70-9 | |
| Record name | Vernakalant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794466-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vernakalant [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernakalant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vernakalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrrolidinol, 1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]-, (3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERNAKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G468C8B13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



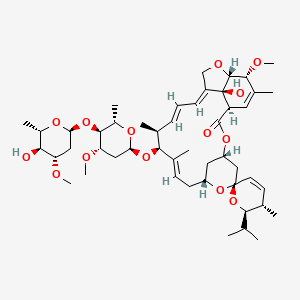
![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
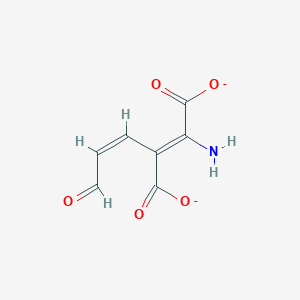
![TG(16:0/16:0/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1244625.png)

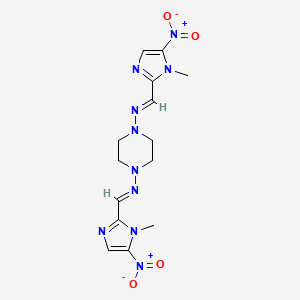
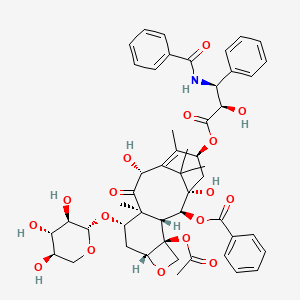
![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
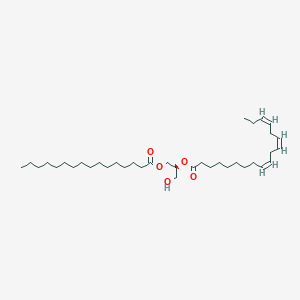
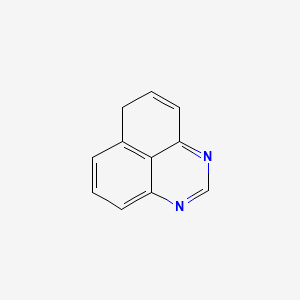
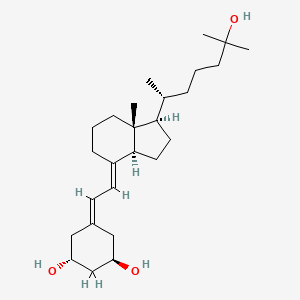
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
